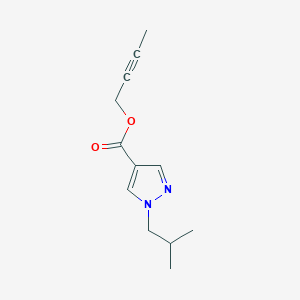
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide, commonly known as MPTB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Wissenschaftliche Forschungsanwendungen
MPTB has been used in various scientific research applications, including as a tool for studying the role of protein-protein interactions in disease. MPTB has been shown to inhibit the interaction between two proteins, which has potential therapeutic applications in diseases such as cancer and Alzheimer's. MPTB has also been used as a tool for studying the mechanism of action of certain enzymes, as well as for studying the function of certain receptors in the brain.
Wirkmechanismus
MPTB is believed to inhibit protein-protein interactions by binding to a specific site on one of the proteins, thereby preventing the interaction with the other protein. This mechanism has been confirmed through various studies, including X-ray crystallography and NMR spectroscopy. MPTB has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of inhibition is not yet fully understood.
Biochemical and physiological effects:
MPTB has been shown to have various biochemical and physiological effects, including a decrease in cell proliferation in cancer cells, as well as a decrease in the activity of certain enzymes. MPTB has also been shown to have an effect on the function of certain receptors in the brain, although the exact nature of this effect is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
MPTB has several advantages for use in lab experiments, including its ability to selectively inhibit protein-protein interactions, as well as its ease of synthesis and purification. However, MPTB also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MPTB, including further studies on its mechanism of action, as well as its potential therapeutic applications in diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the effects of MPTB on the function of certain receptors in the brain. Finally, the synthesis of analogs of MPTB may lead to compounds with improved efficacy and reduced toxicity.
In conclusion, MPTB is a small molecule compound with potential applications in scientific research. Its ability to selectively inhibit protein-protein interactions has potential therapeutic applications in diseases such as cancer and Alzheimer's. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
MPTB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl bromide, followed by reduction of the nitro group to an amine, and then coupling with tetrazole-1-yl-acetic acid. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl alcohol, followed by reduction and coupling with tetrazole-1-yl-acetic acid. Both methods result in the formation of MPTB, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-4-8-19(9-5-2)15(21)12-6-7-14(22-3)13(10-12)20-11-16-17-18-20/h1-2,6-7,10-11H,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQSVHUNPSBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#C)CC#C)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)

![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

